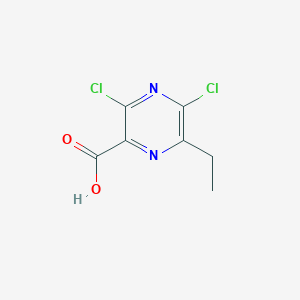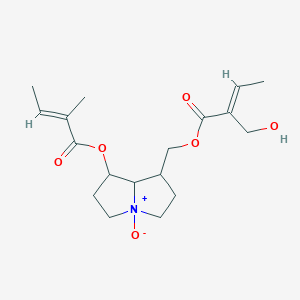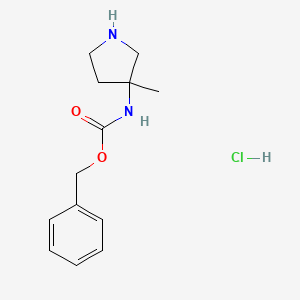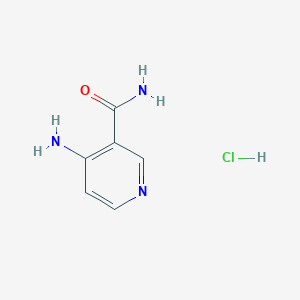![molecular formula C14H19ClN2O2 B3032536 Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride CAS No. 2173991-94-9](/img/structure/B3032536.png)
Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, has been described as efficient and scalable. The described synthetic routes provide access to bifunctional compounds with potential for selective derivatization on the azetidine and cyclobutane rings. This suggests that similar methodologies could potentially be applied to the synthesis of Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride, offering a convenient entry point to novel compounds that could explore chemical spaces complementary to piperidine ring systems .
Molecular Structure Analysis
While the exact molecular structure of Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride is not discussed, the structure of a related compound, 7-azabicyclo[2.2.1]heptane N-imide, has been identified as an intermediate in the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane. This intermediate is known to fragment thermally into simpler hydrocarbons without rearranging into a more stable diazabicyclooctene isomer . This information could be relevant when considering the stability and reactivity of the benzyl-substituted azaspiroheptane derivative.
Chemical Reactions Analysis
The thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and its derivatives has been studied, revealing the formation of hexa-1,5-diene, bicyclo[2.2.0]hexane, and cyclohexene as products . This suggests that the azaspiroheptane core is prone to thermal fragmentation, which could be an important consideration in the chemical reactions involving Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride are not directly reported in the provided papers. However, the properties of similar azaspiroheptane derivatives, such as solubility, melting points, and stability, can be inferred based on the known behaviors of structurally related compounds. For instance, the thermal decomposition study suggests that azaspiroheptane derivatives may have specific thermal properties that influence their stability and reactivity .
Aplicaciones Científicas De Investigación
Cycloaddition Reactions
Molchanov and Tran (2013) investigated the cycloaddition reactions involving compounds related to Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride. They found that substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates can be produced via a highly regioselective 1,3-dipolar cycloaddition process. This indicates potential applications in organic synthesis, particularly in creating spirocyclic compounds (Molchanov & Tran, 2013).
Antibacterial Agents Synthesis
Kimura et al. (1994) and Odagiri et al. (2013) highlighted the role of similar compounds in synthesizing antibacterial agents. Kimura et al. demonstrated the synthesis and stereochemical structure-activity relationships of chiral quinolone antibacterial agents, indicating the importance of this compound's structure in enhancing antibacterial activity (Kimura et al., 1994). Similarly, Odagiri et al. designed novel quinoline derivatives with potent antibacterial activity against respiratory pathogens, using a structurally similar compound as a key intermediate (Odagiri et al., 2013).
Enantioselective Synthesis
Yao et al. (2011) explored the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a component structurally similar to Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride. Their work involved asymmetric hydrogenation, which is crucial for producing enantiomerically pure compounds in medicinal chemistry (Yao et al., 2011).
Drug Design and Synthesis
Wipf et al. (2004) demonstrated the use of multicomponent condensation processes to create functionalized pyrrolidines, piperidines, and azepines. These compounds, which include structures similar to Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride, are significant in drug discovery, indicating the compound's potential applications in developing new pharmaceuticals (Wipf et al., 2004).
Propiedades
IUPAC Name |
benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c15-12-8-16(10-14(12)6-7-14)13(17)18-9-11-4-2-1-3-5-11;/h1-5,12H,6-10,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAMLOLZNWATLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C(=O)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride | |
CAS RN |
2173991-94-9 | |
| Record name | 5-Azaspiro[2.4]heptane-5-carboxylic acid, 7-amino-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173991-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B3032453.png)







![6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B3032464.png)

![3-((2-Chloropyridin-4-YL)methyl)-1-cyclobutyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-C]isoquinolin-5(4H)-one](/img/structure/B3032469.png)

![5-Cyclopropyl-1-(3,5-dichloro-pyridin-4-yl)-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester](/img/structure/B3032475.png)
